molecular formula C24H23N2NaO5S B1673605 Ketocillin sodium CAS No. 196309-79-2

Ketocillin sodium

货号: B1673605
CAS 编号: 196309-79-2
分子量: 474.5 g/mol
InChI 键: GFBDCTHJMSNJTE-HBRXWCKGSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ketocillin sodium is a semisynthetic penicillin.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Ketocillin sodium in preclinical studies?

  • Methodological Guidance: Synthesis protocols should follow Good Laboratory Practice (GLP), with detailed descriptions of reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectral data (NMR, IR, MS) and physicochemical properties (melting point, solubility) to confirm identity and purity. For known compounds, cite prior synthesis methods; for novel derivatives, provide full analytical validation .
  • Statistical Considerations: Include yield calculations and purity assessments (e.g., HPLC peak area ≥95%) to ensure reproducibility .

Q. How should researchers design in vitro studies to evaluate this compound’s antimicrobial spectrum?

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Analytical Framework: Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC50/IC50. Validate assumptions with residual plots and goodness-of-fit tests (e.g., R² ≥ 0.95). For time-kill assays, apply time-to-event analysis or Kaplan-Meier survival curves .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data between animal models and human trials of this compound be resolved?

  • Methodological Strategies: Conduct interspecies allometric scaling to adjust for metabolic differences. Validate bioavailability using AUC comparisons and compartmental modeling. Address species-specific protein binding (e.g., murine vs. human serum albumin) through in vitro equilibrium dialysis .
  • Critical Analysis: Re-evaluate dosing regimens and sampling intervals. Cross-validate with LC-MS/MS to rule out assay variability .

Q. What strategies optimize experimental conditions for studying this compound’s stability under varying physiological conditions?

  • Experimental Optimization: Simulate gastric (pH 1.2–3.4) and plasma (pH 7.4) environments. Use stability-indicating HPLC methods to quantify degradation products. Apply Arrhenius kinetics for accelerated shelf-life testing. For real-time stability, store samples at −80°C and monitor monthly .
  • Advanced Techniques: Pair with molecular dynamics simulations to predict degradation pathways under oxidative stress .

Q. How can researchers address bioavailability challenges in this compound using computational modeling?

  • Computational Approaches: Develop QSPR models to correlate structural descriptors (e.g., logP, polar surface area) with absorption rates. Use molecular docking to assess binding to intestinal transporters (e.g., PEPT1). Validate predictions with Caco-2 cell permeability assays .
  • Integration with Experimental Data: Compare in silico predictions with in vivo pharmacokinetic profiles (e.g., rat oral bioavailability) to refine models .

Q. What frameworks are effective for identifying research gaps in this compound’s mechanism of action?

  • Research Design: Apply the PICO framework: P (Pathogen strain), I (this compound), C (Comparator antibiotics), O (MIC reduction). Use FINER criteria to evaluate feasibility and novelty .
  • Literature Synthesis: Conduct systematic reviews with PRISMA guidelines to map knowledge gaps, such as resistance mechanisms or synergies with β-lactamase inhibitors .

Q. Handling Data Contradictions and Limitations

Q. How should researchers interpret conflicting efficacy data in multidrug-resistant (MDR) infection models?

  • Critical Evaluation: Assess confounding variables (e.g., efflux pump activity, biofilm formation). Use checkerboard assays to quantify synergy/additivity with adjuvants (e.g., clavulanic acid). Report fractional inhibitory concentration indices (FICI) to standardize interpretations .

Q. What methodologies mitigate bias in retrospective studies on this compound’s clinical outcomes?

  • Bias Mitigation: Apply propensity score matching to balance covariates (e.g., age, comorbidities). Use multivariate Cox regression to adjust for confounders. Validate findings with sensitivity analyses .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?

  • Protocol Design:
    Follow ARRIVE 2.0 guidelines for reporting animal research. Include ethical approval numbers, anesthesia protocols, and humane endpoints (e.g., weight loss ≥20%). Use randomization and blinding to reduce bias .

属性

CAS 编号

196309-79-2

分子式

C24H23N2NaO5S

分子量

474.5 g/mol

IUPAC 名称

sodium;(2S,5R,6R)-6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1/t13?,17-,19+,22-;/m1./s1

InChI 键

GFBDCTHJMSNJTE-HBRXWCKGSA-L

SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

手性 SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]

规范 SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ketocillin sodium; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,5-Trimethyl-4-prop-2-enylcyclopentene
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
Ketocillin sodium
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
Ketocillin sodium
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
Ketocillin sodium
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
Ketocillin sodium
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
Ketocillin sodium
1,5,5-Trimethyl-4-prop-2-enylcyclopentene
Ketocillin sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。